N-(methylsulfamoyl)-1-[5-(trifluoromethyl)-1H-imidazol-2-yl]methanamine
Description
N-(methylsulfamoyl)-1-[5-(trifluoromethyl)-1H-imidazol-2-yl]methanamine is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to an imidazole ring, a methylsulfamoyl group, and a methanamine moiety
Properties
IUPAC Name |
N-(methylsulfamoyl)-1-[5-(trifluoromethyl)-1H-imidazol-2-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3N4O2S/c1-10-16(14,15)12-3-5-11-2-4(13-5)6(7,8)9/h2,10,12H,3H2,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJGKFXRWLVPIHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)NCC1=NC=C(N1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(methylsulfamoyl)-1-[5-(trifluoromethyl)-1H-imidazol-2-yl]methanamine typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and formaldehyde.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic trifluoromethylation reaction using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a base.
Attachment of the Methylsulfamoyl Group: The methylsulfamoyl group can be introduced through a sulfonamide formation reaction, typically involving the reaction of a sulfonyl chloride with a primary amine.
Final Assembly: The final step involves the coupling of the trifluoromethylated imidazole with the methylsulfamoyl methanamine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability, as well as purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfamoyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or the trifluoromethyl group, potentially leading to the formation of partially or fully reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the trifluoromethyl group on the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, N-(methylsulfamoyl)-1-[5-(trifluoromethyl)-1H-imidazol-2-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The trifluoromethyl group is known to enhance the metabolic stability and lipophilicity of pharmaceutical compounds, making it a promising candidate for drug development. It may exhibit activity against various biological targets, including enzymes and receptors.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, such as herbicides or fungicides, due to its potential bioactivity. Additionally, it may find applications in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-(methylsulfamoyl)-1-[5-(trifluoromethyl)-1H-imidazol-2-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions, while the imidazole ring can participate in hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(methylsulfamoyl)-1-[5-(trifluoromethyl)-1H-imidazol-2-yl]methanamine: can be compared with other trifluoromethylated imidazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both a trifluoromethyl group and a methylsulfamoyl group enhances its potential for diverse applications, making it a versatile compound in various fields of research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
